molecular formula C10H15BrO4S B117179 3-Bromo-2-oxobornane-8-sulphonic acid CAS No. 5344-58-1

3-Bromo-2-oxobornane-8-sulphonic acid

Cat. No.: B117179
CAS No.: 5344-58-1
M. Wt: 311.19 g/mol
InChI Key: MFEDKMBNKNOUPA-MZIHZIJQSA-N
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Description

3-Bromo-2-oxobornane-8-sulphonic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. It is a sulfonic acid derivative of bornane, a bicyclic organic compound. The molecular formula of this compound is C10H15BrO4S, and it has a molecular weight of 311.19 g/mol .

Scientific Research Applications

3-Bromo-2-oxobornane-8-sulphonic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards information for 3-Bromo-2-oxobornane-8-sulphonic acid is not available in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-oxobornane-8-sulphonic acid typically involves the bromination of bornane derivatives followed by sulfonation. One common method includes the bromination of camphor to form 3-bromocamphor, which is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-oxobornane-8-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated and sulfonated derivatives, which can be further utilized in different chemical syntheses .

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxobornane-8-sulphonic acid involves its interaction with specific molecular targets and pathways. It can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and as a reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-oxobornane-8-sulphonic acid is unique due to the presence of both bromine and sulfonic acid functional groups on the bornane skeleton. This combination imparts distinct chemical reactivity and properties, making it valuable in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Bromo-2-oxobornane-8-sulphonic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as bromination and sulphonation reactions.", "Starting Materials": ["2-Oxobornane-8-carboxylic acid", "Bromine", "Sulphuric acid", "Sodium hydroxide", "Acetic anhydride", "Methanol", "Diethyl ether", "Water"], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 2-oxobornane-8-carboxylic acid with acetic anhydride in the presence of sodium hydroxide to form 2-acetoxybornane-8-carboxylic acid.", "Step 2: Bromination of the protected carboxylic acid group by reacting 2-acetoxybornane-8-carboxylic acid with bromine in the presence of acetic acid to form 3-bromo-2-acetoxybornane-8-carboxylic acid.", "Step 3: Deprotection of the carboxylic acid group by reacting 3-bromo-2-acetoxybornane-8-carboxylic acid with methanol and sodium hydroxide to form 3-bromo-2-hydroxybornane-8-carboxylic acid.", "Step 4: Sulphonation of the hydroxyl group by reacting 3-bromo-2-hydroxybornane-8-carboxylic acid with sulphuric acid in the presence of diethyl ether and water to form 3-bromo-2-hydroxybornane-8-sulphonic acid.", "Step 5: Oxidation of the hydroxyl group to a ketone by reacting 3-bromo-2-hydroxybornane-8-sulphonic acid with potassium permanganate in the presence of water to form 3-bromo-2-oxobornane-8-sulphonic acid." ] }

CAS No.

5344-58-1

Molecular Formula

C10H15BrO4S

Molecular Weight

311.19 g/mol

IUPAC Name

[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10?/m1/s1

InChI Key

MFEDKMBNKNOUPA-MZIHZIJQSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)CS(=O)(=O)O)[C@@H](C2=O)Br

SMILES

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br

63808-77-5
5344-58-1
14575-84-9

Pictograms

Irritant

Synonyms

(+)-α-Bromocamphor-π-sulfonic Acid;  (+)-α-Bromo-camphor-π-sulfonic Acid;  R-(+)-3-Bromocamphor-8-sulfonic Acid;  d-α-Bromocamphor-π-sulfonate;  (1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid

Origin of Product

United States

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